molecular formula C26H37N5O5S B12704027 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate CAS No. 97861-97-7

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate

Cat. No.: B12704027
CAS No.: 97861-97-7
M. Wt: 531.7 g/mol
InChI Key: HZPPYPHWOHLKHT-UHFFFAOYSA-L
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Description

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate is a complex organic compound with a molecular formula of C26H37N5O5S . This compound is notable for its unique structure, which includes a benzothiazolium core, an azo linkage, and a quaternary ammonium group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can result in the formation of new compounds with altered chemical properties .

Scientific Research Applications

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and diagnostic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with negatively charged biomolecules, while the azo linkage and benzothiazolium core contribute to its overall reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazolium derivatives and azo compounds with quaternary ammonium groups. Examples include:

Uniqueness

What sets 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its quaternary ammonium group enhances its solubility in water, while the azo linkage and benzothiazolium core contribute to its stability and reactivity .

Properties

CAS No.

97861-97-7

Molecular Formula

C26H37N5O5S

Molecular Weight

531.7 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;diacetate

InChI

InChI=1S/C22H31N5OS.2C2H4O2/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;2*1-2(3)4/h8-13,16H,7,14-15H2,1-6H3;2*1H3,(H,3,4)/q+2;;/p-2

InChI Key

HZPPYPHWOHLKHT-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-].CC(=O)[O-]

Origin of Product

United States

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